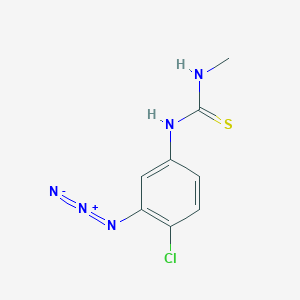

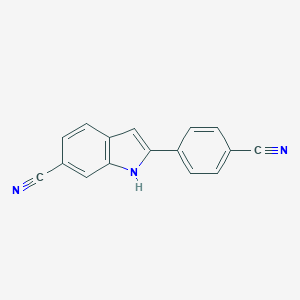

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

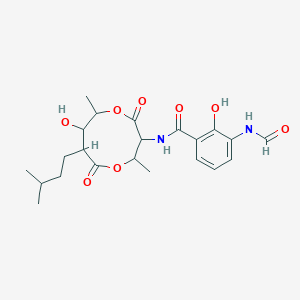

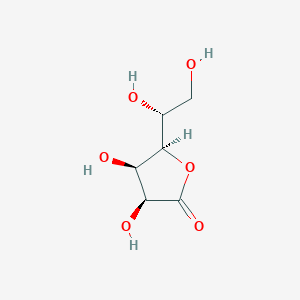

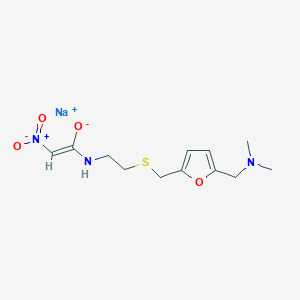

The compound “2-(4-Cyanophenyl)-1H-indole-6-carbonitrile” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains two cyanophenyl groups, which are aromatic rings with a cyano group (-C≡N) attached. These groups can participate in various chemical reactions and may influence the compound’s physical and chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method . The cyanophenyl groups could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring and the two cyanophenyl groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure.Chemical Reactions Analysis

The cyanophenyl groups in the molecule could potentially undergo various chemical reactions. For example, the cyano group could be hydrolyzed to form a carboxylic acid . The indole ring could also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyanophenyl groups could increase its polarity, affecting its solubility in different solvents . The indole ring could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación

Biotechnological Production

Indoles, including 6-Cyano-2-(4-cyanophenyl)indole , have seen advances in their biotechnological production. They are used in industrial applications for flavor and fragrance, particularly in the food industry and perfumery. Biocatalytic approaches have been developed to convert indole into various derivatives, which can be used as natural colorants or have therapeutic potential .

Signaling Molecule in Microbial Communication

This compound plays a role as a signaling molecule in bacterial quorum sensing. It helps bacteria adapt and survive in their natural communities by facilitating communication between microbial species .

Pharmaceutical Chemistry

In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors6-Cyano-2-(4-cyanophenyl)indole can be functionalized to create derivatives that exhibit antitumor, antibacterial, antiviral, or antifungal activities .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. For instance, certain derivatives have shown inhibitory activity against influenza A and other viruses, indicating the potential of 6-Cyano-2-(4-cyanophenyl)indole in developing antiviral agents .

Anti-inflammatory and Anticancer Properties

The indole nucleus, present in 6-Cyano-2-(4-cyanophenyl)indole , is part of many bioactive compounds with clinical applications. These include anti-inflammatory and anticancer properties, making it a valuable compound for therapeutic development .

Antimicrobial and Antioxidant Applications

Indole derivatives are known for their antimicrobial and antioxidant activities. This makes 6-Cyano-2-(4-cyanophenyl)indole a candidate for research in treatments against microbial infections and oxidative stress-related conditions .

Mecanismo De Acción

Target of Action

6-Cyano-2-(4-cyanophenyl)indole, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile or 2-(p-Cyanophenyl)-Indole-6-carbonitrile, is primarily used as an antiprotozoal agent . .

Mode of Action

It is known that indole derivatives can interact with a variety of biological targets due to their diverse chemical structures .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

As an antiprotozoal agent, it is likely to interfere with the growth or survival of protozoan organisms .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-cyanophenyl)-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPEVUESUWHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499113 |

Source

|

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

CAS RN |

28719-00-8 |

Source

|

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.